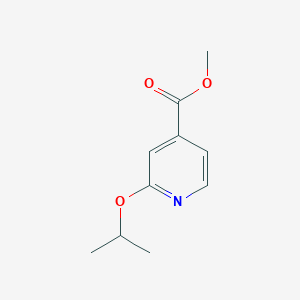

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-propan-2-yloxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-9-6-8(4-5-11-9)10(12)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFCZCNGDLAIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate typically involves the esterification of 2-(propan-2-yloxy)pyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: 2-(propan-2-yloxy)pyridine-4-carboxylic acid.

Reduction: 2-(propan-2-yloxy)pyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors in biological systems. The pyridine ring can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural analogs, their substituents, molecular weights, and physical properties:

Key Observations :

- Electronic Effects : The isopropyloxy group in the target compound enhances electron density at the pyridine ring, contrasting with electron-withdrawing groups like trifluoromethyl (e.g., in ) or chloro (), which reduce reactivity toward electrophilic substitution.

- Solubility : The hydroxymethyl analog () exhibits higher polarity and water solubility due to its hydroxyl group, whereas the trifluoromethyl-substituted derivative () is more lipophilic.

- Steric Factors : Bulky substituents, such as 2-hydroxypropan-2-yl (), may hinder reactions at adjacent positions, influencing regioselectivity in further functionalization.

Biological Activity

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate belongs to the class of heterocyclic compounds, characterized by the presence of a pyridine ring with a carboxylate ester functional group. Its molecular formula is , with a molecular weight of approximately 225.25 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

Biological Activities

Recent studies have indicated that methyl 2-(propan-2-yloxy)pyridine-4-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties : Research suggests that this compound may have significant antimicrobial effects, making it a candidate for further development as an antibiotic or antifungal agent.

- Anti-inflammatory Effects : Preliminary investigations indicate that methyl 2-(propan-2-yloxy)pyridine-4-carboxylate could modulate inflammatory pathways, potentially serving as an anti-inflammatory therapeutic agent.

- Anticancer Potential : Given its structural similarities to other known anticancer agents, this compound may also exhibit cytotoxic effects against various cancer cell lines.

The exact mechanism of action for methyl 2-(propan-2-yloxy)pyridine-4-carboxylate remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in inflammation and microbial resistance. Studies are ongoing to elucidate these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of methyl 2-(propan-2-yloxy)pyridine-4-carboxylate:

- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pyridine core can enhance antimicrobial potency.

- Anti-inflammatory Studies : Research has shown that derivatives of pyridine carboxylates can inhibit pro-inflammatory cytokines in vitro. This indicates that methyl 2-(propan-2-yloxy)pyridine-4-carboxylate might also exert similar effects, warranting further exploration in inflammatory disease models .

- Cytotoxicity Assays : In vitro assays have indicated that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This raises the possibility that methyl 2-(propan-2-yloxy)pyridine-4-carboxylate could be developed as a chemotherapeutic agent .

Comparative Analysis

To better understand the potential of methyl 2-(propan-2-yloxy)pyridine-4-carboxylate, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate | Moderate | Potential | Moderate |

| Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate | High | Significant | High |

| Methyl 3-(isopropoxy)pyridine-4-carboxylate | Low | Moderate | Low |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(propan-2-yloxy)pyridine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting methyl 2-hydroxy-pyridine-4-carboxylate with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like unreacted starting materials or dialkylated derivatives. For improved yields, phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis may reduce reaction time .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Employ a multi-technique approach:

- NMR : Analyze and spectra to verify the pyridine core, isopropoxy group (δ ~1.3 ppm for CH), and ester carbonyl (δ ~165–170 ppm).

- IR : Confirm ester C=O stretching (~1720 cm) and ether C-O-C (~1250 cm).

- Mass Spectrometry : Use ESI-MS to validate the molecular ion peak (expected m/z for CHNO: ~207.09) .

Cross-reference data with structurally analogous pyridine esters (e.g., methyl 4-methoxypyridine-2-carboxylate) to resolve ambiguities .

Q. What are the key stability considerations for this compound under varying pH conditions?

Methodological Answer: The ester group is prone to hydrolysis under acidic or basic conditions. Stability studies should:

- Acidic Conditions (pH < 3) : Monitor hydrolysis to 2-(propan-2-yloxy)pyridine-4-carboxylic acid using HPLC.

- Basic Conditions (pH > 10) : Track saponification to the carboxylate salt via NMR loss of the ester methyl signal.

- Neutral Conditions : Store in anhydrous solvents (e.g., acetonitrile) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL provides unambiguous confirmation of the structure. Key steps:

- Grow crystals via slow evaporation (e.g., in ethanol/water).

- Collect diffraction data and refine using SHELX suite to determine bond lengths/angles (e.g., C-O-C in isopropoxy group ~1.43 Å).

- Compare with computational models (DFT-optimized geometries) to validate stereoelectronic effects . Discrepancies in substituent orientation (e.g., isopropoxy rotation) may indicate dynamic disorder in the crystal lattice .

Q. What strategies are effective in analyzing contradictory bioactivity data across structural analogs?

Methodological Answer:

- SAR Studies : Systematically modify substituents (e.g., replace isopropoxy with methoxy or chlorine) and assay biological activity (e.g., enzyme inhibition). Use regression analysis to correlate electronic/hydrophobic parameters (Hammett σ, logP) with potency .

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to identify critical binding motifs (e.g., hydrogen bonding with pyridine-N) .

- Metabolic Stability Assays : Compare microsomal half-lives of analogs to isolate pharmacokinetic outliers .

Q. How can researchers address inconsistencies in spectroscopic data during impurity profiling?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between regioisomers (e.g., 2- vs. 3-substituted pyridines).

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed acid or alkylation byproducts) with a detection limit <0.1%.

- Spiking Experiments : Co-inject suspected impurities (e.g., methyl 2-hydroxy-pyridine-4-carboxylate) to match retention times and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.